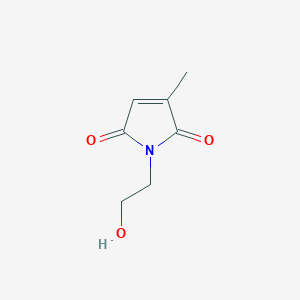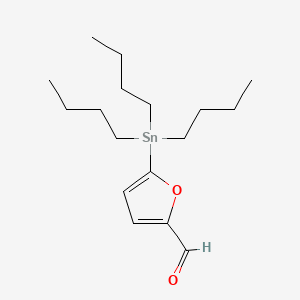
2-Furancarboxaldehyde, 5-(tributylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarboxaldehyde, 5-(tributylstannyl)- is an organic compound that features a furan ring substituted with a formyl group and a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 5-(tributylstannyl)- typically involves the stannylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 2-Furancarboxaldehyde, 5-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions: 2-Furancarboxaldehyde, 5-(tributylstannyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagent used.
科学研究应用
2-Furancarboxaldehyde, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Furancarboxaldehyde, 5-(tributylstannyl)- primarily involves its reactivity due to the presence of the formyl and tributylstannyl groups. The formyl group can participate in nucleophilic addition reactions, while the tributylstannyl group can undergo transmetalation in cross-coupling reactions. These properties make it a versatile intermediate in various chemical transformations.
相似化合物的比较
2-Furancarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity.
2,5-Furandicarboxaldehyde: Contains two formyl groups, offering different synthetic applications.
Uniqueness: 2-Furancarboxaldehyde, 5-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
144968-78-5 |
|---|---|
分子式 |
C17H30O2Sn |
分子量 |
385.1 g/mol |
IUPAC 名称 |
5-tributylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI 键 |
KVHBLHMJBQTCKO-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

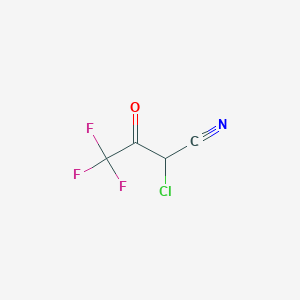
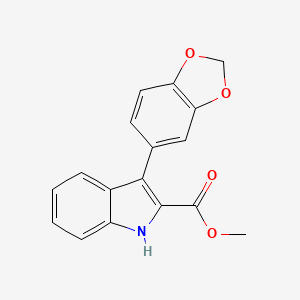
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
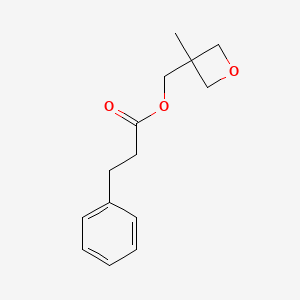
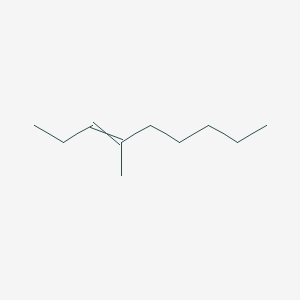
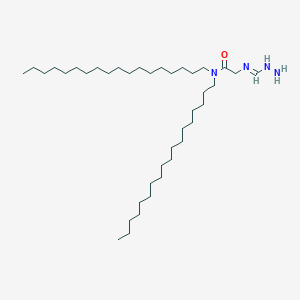
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
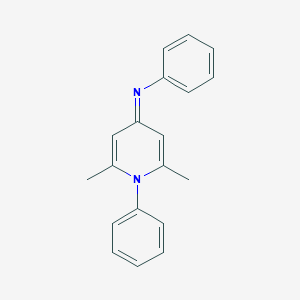
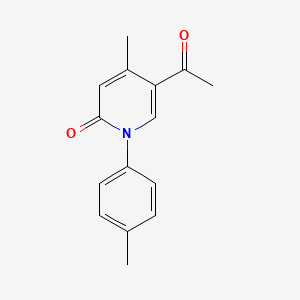
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
